
Methyl 4-(diethylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(diethylamino)butanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of butanoic acid and is characterized by the presence of a diethylamino group attached to the fourth carbon of the butanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(diethylamino)butanoate can be synthesized through the esterification of 4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
4-(diethylamino)butanoic acid+methanolacid catalystMethyl 4-(diethylamino)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(diethylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.
Major Products Formed
Hydrolysis: 4-(diethylamino)butanoic acid and methanol.
Reduction: 4-(diethylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(diethylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and other functional materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(diethylamino)butanoate in chemical reactions typically involves nucleophilic attack at the carbonyl carbon of the ester group. In hydrolysis reactions, water or hydroxide ions act as nucleophiles, leading to the cleavage of the ester bond and formation of the corresponding acid and alcohol. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, resulting in the formation of an alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(dimethylamino)butanoate: Similar structure but with dimethylamino group instead of diethylamino.
Ethyl 4-(diethylamino)butanoate: Similar structure but with ethyl ester instead of methyl ester.
Methyl 4-(diethylamino)pentanoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 4-(diethylamino)butanoate is unique due to the presence of the diethylamino group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects compared to its dimethylamino counterpart. This can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl 4-(diethylamino)butanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-10(5-2)8-6-7-9(11)12-3/h4-8H2,1-3H3 |
Clave InChI |
NVQFDHVCHIYMRM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


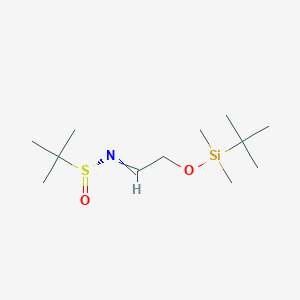
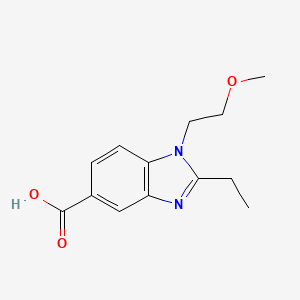



![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
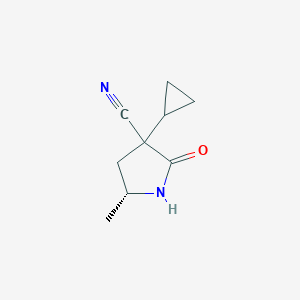
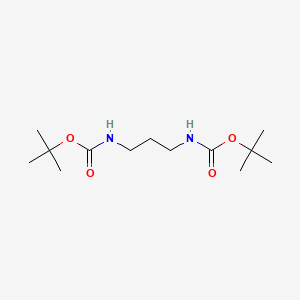
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
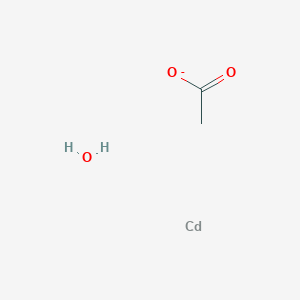
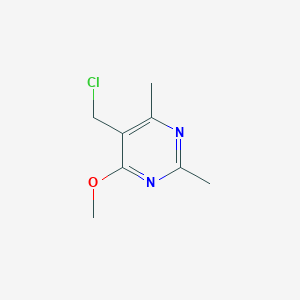
![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)

